molecular formula C19H21N3O2S B2655961 1-[1-(Benzenesulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole CAS No. 2415570-85-1

1-[1-(Benzenesulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole

Cat. No. B2655961
CAS RN: 2415570-85-1
M. Wt: 355.46
InChI Key: ICJSDZFHLXHSMO-UHFFFAOYSA-N
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Description

The compound “1-[1-(Benzenesulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole” is a complex organic molecule. It contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms . The azetidine ring is substituted with a benzenesulfonyl group and a benzimidazole group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The azetidine ring could introduce strain into the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the azetidine ring and the various substituents. For instance, the benzenesulfonyl group might undergo reactions typical of sulfonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a ligand for a specific receptor or enzyme, depending on its structure and functional groups .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could be of interest in fields like medicinal chemistry if it shows biological activity .

properties

IUPAC Name

1-[1-(benzenesulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-14(2)19-20-17-10-6-7-11-18(17)22(19)15-12-21(13-15)25(23,24)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJSDZFHLXHSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(benzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

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